molecular formula C6H7ClO3 B055920 (5S)-5-(2-Chloroacetyl)oxolan-2-one CAS No. 124813-75-8

(5S)-5-(2-Chloroacetyl)oxolan-2-one

Cat. No. B055920
CAS RN: 124813-75-8
M. Wt: 162.57 g/mol
InChI Key: CVPBUUSWSFJNIN-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5S)-5-(2-Chloroacetyl)oxolan-2-one, also known as TCAOA, is a synthetic compound that has been widely used in scientific research. This molecule belongs to the family of oxolan-2-ones and has been found to possess various biological activities.

Mechanism of Action

The exact mechanism of action of (5S)-5-(2-Chloroacetyl)oxolan-2-one is still not fully understood. However, it has been proposed that (5S)-5-(2-Chloroacetyl)oxolan-2-one inhibits the activity of enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation and cancer growth.
Biochemical and Physiological Effects:
Studies have shown that (5S)-5-(2-Chloroacetyl)oxolan-2-one possesses various biochemical and physiological effects. (5S)-5-(2-Chloroacetyl)oxolan-2-one has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins. Prostaglandins are known to play a role in inflammation and cancer growth. (5S)-5-(2-Chloroacetyl)oxolan-2-one has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using (5S)-5-(2-Chloroacetyl)oxolan-2-one in lab experiments is its high purity and stability. (5S)-5-(2-Chloroacetyl)oxolan-2-one is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using (5S)-5-(2-Chloroacetyl)oxolan-2-one is its low solubility in water, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for the use of (5S)-5-(2-Chloroacetyl)oxolan-2-one in scientific research. One area of interest is the development of (5S)-5-(2-Chloroacetyl)oxolan-2-one derivatives with improved solubility and potency. Another area of interest is the study of the molecular targets of (5S)-5-(2-Chloroacetyl)oxolan-2-one and the elucidation of its mechanism of action. (5S)-5-(2-Chloroacetyl)oxolan-2-one can also be used in the development of novel anti-inflammatory and anticancer agents.

Synthesis Methods

(5S)-5-(2-Chloroacetyl)oxolan-2-one can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-chloroacetyl chloride with diethyl oxalate in the presence of a base to form the intermediate compound, which is then treated with sodium methoxide to obtain (5S)-5-(2-Chloroacetyl)oxolan-2-one. The purity of the final product can be improved through recrystallization.

Scientific Research Applications

(5S)-5-(2-Chloroacetyl)oxolan-2-one has been extensively used in scientific research as a tool to study various biological processes. One of the main applications of (5S)-5-(2-Chloroacetyl)oxolan-2-one is in the field of cancer research, where it has been found to inhibit the growth of cancer cells. (5S)-5-(2-Chloroacetyl)oxolan-2-one has also been shown to possess anti-inflammatory properties and has been used to study the role of inflammation in various diseases. In addition, (5S)-5-(2-Chloroacetyl)oxolan-2-one has been used as a precursor for the synthesis of other bioactive compounds.

properties

CAS RN

124813-75-8

Product Name

(5S)-5-(2-Chloroacetyl)oxolan-2-one

Molecular Formula

C6H7ClO3

Molecular Weight

162.57 g/mol

IUPAC Name

(5S)-5-(2-chloroacetyl)oxolan-2-one

InChI

InChI=1S/C6H7ClO3/c7-3-4(8)5-1-2-6(9)10-5/h5H,1-3H2/t5-/m0/s1

InChI Key

CVPBUUSWSFJNIN-YFKPBYRVSA-N

Isomeric SMILES

C1CC(=O)O[C@@H]1C(=O)CCl

SMILES

C1CC(=O)OC1C(=O)CCl

Canonical SMILES

C1CC(=O)OC1C(=O)CCl

synonyms

2(3H)-Furanone, 5-(chloroacetyl)dihydro-, (S)- (9CI)

Origin of Product

United States

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